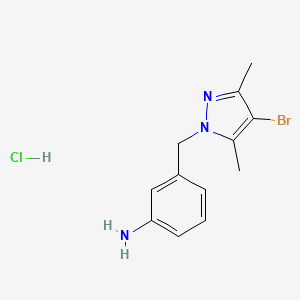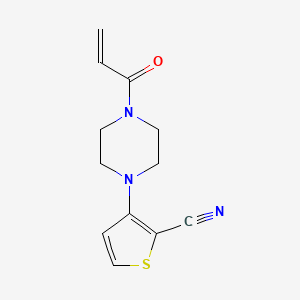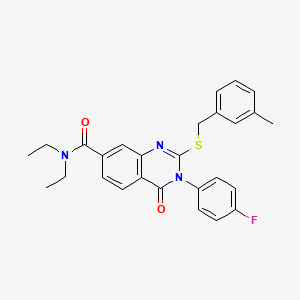
N,N-diethyl-3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26FN3O2S and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related quinazoline derivatives involves various chemical reactions aiming at introducing functional groups that could potentially enhance biological activity. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones involves a multi-step process starting from a lead molecule, which is then subjected to reactions including condensation and cyclization to produce compounds with potential antimicrobial properties (Patel & Patel, 2010). Similarly, the synthesis of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide and its structural characterization highlight the methodological approach to obtain compounds with specific configurations for biological testing (Hao et al., 2017).
Biological Activities
The antimicrobial and antitumor activities of quinazoline derivatives have been a focal point of research. Some studies have demonstrated the potential of these compounds in inhibiting bacterial and fungal growth, suggesting their use as antimicrobial agents. For example, a study on quinazolinone and 4-thiazolidinone hybrids showed significant in vitro antibacterial and antifungal activities against a range of pathogens, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Moreover, the cytotoxic activity of quinazoline derivatives against cancer cell lines highlights their potential application in cancer therapy. A study involving the synthesis of a quinazoline-based derivative exhibited potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, suggesting its utility as an anticancer agent (Riadi et al., 2021).
properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-4-30(5-2)25(32)20-9-14-23-24(16-20)29-27(34-17-19-8-6-7-18(3)15-19)31(26(23)33)22-12-10-21(28)11-13-22/h6-16H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWNXVLCFDTCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2796930.png)
![1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2796931.png)
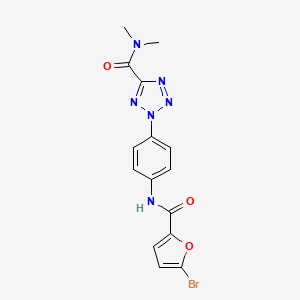
![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)
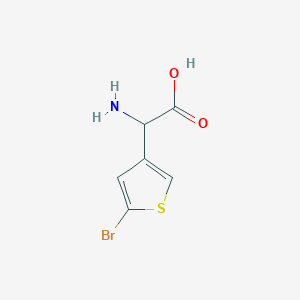
![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid](/img/structure/B2796937.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)
